N-ethyl-2,5-dimethylaniline
Description
N-Ethyl-2,5-dimethylaniline (CAS: 1354223-71-4 and 13519-76-1) is a tertiary aromatic amine characterized by an ethyl group attached to the nitrogen atom and methyl groups at the 2- and 5-positions of the benzene ring. It is commercially available at >98% purity and is utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals . Its molecular formula is C₁₀H₁₅N, with a molecular weight of 149.24 g/mol (calculated from its structure).
Properties
CAS No. |
13519-76-1 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N-ethyl-2,5-dimethylaniline |
InChI |
InChI=1S/C10H15N/c1-4-11-10-7-8(2)5-6-9(10)3/h5-7,11H,4H2,1-3H3 |
InChI Key |
OROYQHXCXXJBOP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2,5-dimethylaniline can be synthesized through several methods. One common synthetic route involves the alkylation of 2,5-dimethylaniline with ethyl halides in the presence of a base. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
C8H11N+C2H5X→C10H15N+HX
where (X) represents a halogen atom.
Industrial Production Methods
Industrial production of this compound often involves the catalytic alkylation of 2,5-dimethylaniline with ethylene in the presence of a suitable catalyst. This method is preferred due to its efficiency and cost-effectiveness. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br_2) or nitric acid (HNO_3) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine form.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-ethyl-2,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of antioxidants, rubber chemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2,5-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the nitrogen atom donates its lone pair of electrons to form new bonds. Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
N-Ethyl-4-methylaniline
- Structure : Methyl group at the 4-position instead of 2,5-dimethyl substitution.
- Molecular Weight : 136.10 (M+H)+ .
- The para-methyl group may also influence electronic effects differently compared to the ortho/para arrangement in N-ethyl-2,5-dimethylaniline.
4-Ethoxy-N-ethylaniline
- Structure : Ethoxy group at the 4-position instead of methyl.
- Molecular Weight : 166.10 (M+H)+ .
- Key Differences : The ethoxy group is electron-donating via resonance, increasing electron density on the aromatic ring. This contrasts with the electron-donating methyl groups in this compound, which exert inductive effects.
Alkyl Chain Variations
N-tert-Butyl-3,5-dimethylaniline
- Structure : tert-Butyl group replaces the ethyl group on nitrogen, with methyl groups at 3,5-positions.
- Physical Properties : Boiling point: 69–70 °C/0.75 mmHg; density: 0.901 g/mL; refractive index: 1.519 .
- The 3,5-dimethyl substitution creates a symmetrical structure, which may alter crystalline packing compared to the asymmetric 2,5-dimethyl substitution in this compound.
Halogenated Derivatives
2-Chloro-4,5-dimethylaniline
- Structure : Chlorine at the 2-position and methyl groups at 4,5-positions.
- Market Data : Global production capacity and profit margins are tracked due to its use in dyes and pharmaceuticals .
- Key Differences : The electron-withdrawing chlorine atom deactivates the ring, reducing reactivity toward electrophilic substitution compared to this compound.
4-Bromo-2,5-dimethylaniline Hydrochloride
- Structure : Bromine at the 4-position and methyl groups at 2,5-positions, with a hydrochloride salt form.
- Molecular Weight : 236.53 g/mol .
- Key Differences : Bromine’s higher polarizability compared to methyl groups enhances halogen bonding interactions, which may influence solubility and crystal lattice stability.
Toxicological and Genotoxic Profiles
- 3,5-Dimethylaniline Derivatives: Studies on 3,5-dimethylaniline show genotoxicity via reactive oxygen species (ROS) generation and DNA adduct formation .
Research Implications
- Synthetic Utility : this compound’s substitution pattern makes it advantageous for asymmetric catalysis and regioselective reactions, contrasting with symmetrical analogs like N-tert-butyl-3,5-dimethylaniline .
- Safety Considerations: While 3,5-dimethylaniline derivatives exhibit ROS-mediated genotoxicity , the ethyl group in this compound may mitigate such risks through altered metabolism.
Biological Activity
N-ethyl-2,5-dimethylaniline (NEDMA) is an organic compound that has garnered attention for its various biological activities. This article explores its biochemical properties, cellular effects, and molecular mechanisms, supported by data tables and relevant case studies.
NEDMA is known to interact with various enzymes and proteins, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to either the inhibition or activation of enzyme activity. The compound's ability to modulate these enzymes is significant for understanding its pharmacological potential and toxicological implications.
Table 1: Interaction of NEDMA with Cytochrome P450 Enzymes
| Enzyme Type | Effect of NEDMA | Reference |
|---|---|---|
| Cytochrome P450 1A2 | Inhibition | |
| Cytochrome P450 2E1 | Activation | |
| Cytochrome P450 3A4 | Mixed effects |
2. Cellular Effects
NEDMA influences cellular processes through modulation of cell signaling pathways and gene expression. Studies have shown that it can alter the expression of genes related to oxidative stress response and apoptosis. Furthermore, NEDMA affects cellular metabolism by influencing key metabolic enzymes.
Case Study: Gene Expression Modulation
In a controlled laboratory study, NEDMA was administered to cultured human liver cells. Results indicated a significant increase in the expression of genes associated with oxidative stress response, suggesting a protective mechanism against cellular damage caused by reactive oxygen species (ROS) .
The molecular mechanisms through which NEDMA exerts its biological effects involve binding interactions with biomolecules and subsequent changes in gene expression. This compound can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that affect cellular function.
Mechanistic Pathways
- Receptor Binding : NEDMA binds to specific receptors, initiating signaling pathways.
- Enzyme Interaction : It modulates the activity of metabolic enzymes, influencing drug metabolism.
- Gene Regulation : Alters transcription factors leading to changes in gene expression profiles.
4. Temporal Effects in Laboratory Settings
The stability and degradation of NEDMA are critical factors influencing its long-term biological effects. Research indicates that while NEDMA remains stable under certain conditions, prolonged exposure can lead to degradation and reduced efficacy.
Table 2: Stability and Degradation of NEDMA
| Condition | Stability Duration | Observations |
|---|---|---|
| Room Temperature | 48 hours | Minimal degradation observed |
| Elevated Temperature (60°C) | 24 hours | Significant degradation noted |
| pH Variations (Acidic) | 72 hours | Enhanced stability observed |
5. Toxicological Considerations
While NEDMA has beneficial biochemical properties, it is essential to consider its toxicological profile. Reports indicate potential carcinogenic effects associated with prolonged exposure to similar compounds in the dimethylaniline class.
Toxicological Data Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
